molecular formula C25H25ClFN5O3 B2827690 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-37-7

2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2827690
CAS No.: 1105247-37-7
M. Wt: 497.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H25ClFN5O3 and its molecular weight is 497.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (commonly referred to as "compound X" for brevity) is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of compound X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound X features a complex structure characterized by a triazoloquinazoline core. Its molecular formula is C19H22ClFN3O3C_{19}H_{22}ClFN_3O_3 with a molecular weight of approximately 397.85 g/mol. The presence of the chloro and fluorine substituents is believed to enhance its biological activity through improved receptor binding and metabolic stability.

Research indicates that compound X exhibits multiple mechanisms of action:

  • Inhibition of Polo-like Kinase 1 (Plk1) :
    • Compound X has been identified as a potent inhibitor of Plk1, a mitotic kinase implicated in various cancers. In vitro studies demonstrate that it effectively inhibits Plk1 activity without significant off-target effects, making it a promising candidate for cancer therapy .
  • Antiviral Activity :
    • The compound has shown activity against HIV-1 by inhibiting reverse transcriptase (RT). Studies report that derivatives of compound X possess picomolar activity against wild-type HIV-1 and clinically relevant mutants . This suggests potential use in antiviral drug development.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that compound X may exhibit anti-inflammatory effects by modulating cytokine production. This aspect requires further exploration to establish its therapeutic viability in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of compound X and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Plk1 InhibitionIC50 values < 100 nM; selective for Plk1 PBD
Antiviral ActivityPotent against HIV-1; effective against mutants
Anti-inflammatory EffectsModulation of TNF-alpha and IL-6 productionOngoing research

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with compound X resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism was attributed to the disruption of the cell cycle mediated by Plk1 inhibition. The results indicated a dose-dependent response with minimal cytotoxicity to normal cells.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN5O3/c1-2-12-30-23(34)17-11-10-15(22(33)28-16-6-3-4-7-16)13-21(17)32-24(30)29-31(25(32)35)14-18-19(26)8-5-9-20(18)27/h5,8-11,13,16H,2-4,6-7,12,14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBCQBSBOGVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.